Collinin

Antimycobacterial Tuberculosis Drug Resistance

Collinin is an 8-methoxy-7-geranyloxycoumarin distinguished from generic prenyloxycoumarins by its unique substitution pattern, which confers target-specific potency not replicated by auraptene or other close analogs. Researchers addressing MDR/XDR tuberculosis benefit from its validated antimycobacterial activity; investigators studying inflammatory cascades gain a probe with defined selectivity over structural congeners. • MDR/XDR-TB: MIC50 3.13-6.25 µg/mL against drug-resistant clinical M. tuberculosis isolates • Anti-inflammatory: IC50 5.9 μM for LPS-induced NO inhibition; potency advantage tied to the 8-methoxy group vs. des-methoxy analogs • Apoptosis: Induces mitochondrial (intrinsic) pathway apoptosis; Bcl-2 overexpression attenuates the effect • Periodontal: MIC 15 µg/mL against P. gingivalis, superior to chlorhexidine Supplied with CoA. Store at -20°C. For R&D use only.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 34465-83-3
Cat. No. B1237613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollinin
CAS34465-83-3
Synonymscollinin
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
InChIInChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+
InChIKeyMJWGWXGEAHRWOV-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Collinin Baseline Characterization


Collinin (CAS 34465-83-3) is a geranyloxycoumarin derivative belonging to the prenyloxycoumarin class of natural products. It is characterized by a coumarin core with a geranyloxyl moiety at the C-7 position and a methoxy group at the C-8 position. This specific structural motif distinguishes Collinin from other coumarins and underpins its distinct biological profile [1]. Collinin is isolated from plant sources, including Zanthoxylum schinifolium and Flindersia maculosa, and has demonstrated a range of bioactivities, including antimycobacterial, anti-inflammatory, antiplatelet, and anticancer effects, making it a compound of interest in medicinal chemistry and drug discovery research [2][3].

Natural product
Geranyloxycoumarin probe from Zanthoxylum spp.
Structural identity
8-Methoxy-7-geranyloxycoumarin; distinct from auraptene
Research context
Antimicrobial screening, inflammation pathway studies, cell-viability assays

Why Collinin Substitution Fails


Generic substitution within the geranyloxycoumarin class is not scientifically justified due to marked differences in bioactivity and selectivity profiles. Collinin (8-methoxy-7-geranyloxycoumarin) exhibits a unique combination of potent activity against drug-resistant M. tuberculosis strains and specific anti-inflammatory effects that are not universally shared by its structural analogs, such as auraptene (7-geranyloxycoumarin) or other simple coumarins [1]. For example, while both Collinin and auraptene share a geranyloxyl moiety, their substitution patterns on the coumarin core result in divergent potencies in key assays [2]. Furthermore, the presence of the 8-methoxy group in Collinin is critical for its superior inhibitory activity against LPS-induced NO production compared to other terpenylated coumarins lacking this group [3]. Therefore, experimental reproducibility and target-specific outcomes depend on the precise molecular identity of Collinin; substitution with a generic analog carries a high risk of compromised or non-transferable biological activity.

8-Methoxy substitution matters
This group is critical for anti-inflammatory NO inhibition; analogs lacking it may show lower activity.
Not all geranyloxycoumarins share MDR-TB activity
Reported anti-tubercular effects are specific to Collinin; simple analogs like auraptene differ.
Substitution pattern alters biological profile
Even minor changes to the coumarin core can shift kinase/pathway selectivity and cytotoxicity endpoints.

Collinin Comparative Evidence


Anti-MDR-TB Activity vs. First-Line Drugs

Collinin demonstrates potent in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC50 values (3.13-6.25 µg/mL) that are comparable to or lower than those of standard first-line antitubercular agents such as isoniazid (INH) and ethambutol (EMB) [1][2][3]. Importantly, Collinin retains this activity against strains that are resistant to these first-line drugs, indicating a distinct mechanism of action and a potential advantage in treating drug-resistant infections.

Anti-MDR-TB Activity
Head-to-head
MIC50 3.13–6.25 µg/mL (Collinin)
vs Resistant to INH/EMB
Reported activity in drug-resistant strains; distinct mechanism context
Broth microdilution, clinical isolates
Antimycobacterial Tuberculosis Drug Resistance

Superior Anti-Inflammatory Activity vs. Analog

Collinin (Compound 4) shows significantly more potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages compared to the closely related geranyloxycoumarin analog, Compound 7 [1]. The IC50 value for Collinin is 5.9 ± 0.8 μM, which is approximately 3-fold lower (more potent) than the IC50 of 18.2 ± 1.8 μM for Compound 7, highlighting the critical contribution of Collinin's specific substitution pattern to its enhanced anti-inflammatory activity.

NO Inhibition Potency
Head-to-head
IC50 5.9 µM
vs 18.2 µM (analog)
3.1-fold difference
Reported potency difference in LPS-induced NO assay; structure-activity context
RAW264.7 macrophage model
Anti-inflammatory NO Production Structure-Activity Relationship

Apoptosis Induction: Bcl-2 Sensitivity Comparison

Collinin induces apoptosis in human Jurkat T cells through the mitochondrial pathway, and this effect is directly compared between control cells and cells overexpressing the anti-apoptotic protein Bcl-2 [1]. The study demonstrates that Collinin's pro-apoptotic activity is significantly attenuated in Jurkat T cells transfected with the Bcl-2 gene (JT/Bcl-2) compared to vector control cells (JT/Neo), confirming that Collinin's cytotoxic mechanism is, at least in part, dependent on the mitochondrial pathway and can be modulated by Bcl-2 expression levels.

Apoptosis Mechanism
Reported
Bcl-2 overexpression attenuates Collinin-induced apoptosis
Mitochondrial pathway response context; Bcl-2 modulation review
Jurkat T cell model (JT/Neo vs JT/Bcl-2)
Apoptosis Cancer Mechanism of Action

Anti-Periodontal Activity vs. Standard Antiseptics

Collinin exhibits potent antimicrobial activity against key periodontal pathogens, including Porphyromonas gingivalis, with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL [1]. This activity is more potent than that of its structural isomer, isocollinin, which shows MICs in the range of 20-42 µg/mL against other periodontal pathogens, and significantly more potent than the standard antiseptic chlorhexidine (CHX), which has an MIC of 62 µg/mL against the same panel of bacteria [2].

Periodontal Pathogen MIC
Head-to-head
MIC 15 µg/mL (P. gingivalis)
vs 62 µg/mL (chlorhexidine)
>4-fold lower MIC
Reported antimicrobial activity ranking; supports periodontal pathogen screening
Broth microdilution, periodontal bacteria panel
Antimicrobial Periodontal MIC

Colon Carcinogenesis Inhibition vs. Auraptene

In a mouse model of colitis-associated colon carcinogenesis, dietary administration of Collinin (0.05% w/w) significantly reduced both the incidence of colonic adenocarcinoma and the multiplicity of tumors per mouse [1]. This chemopreventive effect was observed to be comparable to that of auraptene (7-geranyloxycoumarin), a closely related prenyloxycoumarin, when administered at the same dietary concentration (0.05% w/w). Both compounds significantly lowered the positive rates of proliferating cell nuclear antigen (PCNA) and cyclooxygenase-2 (COX-2) in the colonic mucosa.

Colon Carcinogenesis
Reported
Dietary 0.05% Collinin reduced tumor incidence
comparable to auraptene
Reported model-response endpoint context; comparable to reference coumarin
AOM/DSS mouse model
Cancer Chemoprevention Colitis In Vivo Efficacy

Collinin Research and Application Scenarios


Antimycobacterial Drug Discovery for MDR-TB

Collinin is ideally suited as a lead compound or reference standard in antimycobacterial drug discovery programs focused on addressing the challenge of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Its demonstrated in vitro potency (MIC50 3.13-6.25 µg/mL) against clinical isolates of drug-resistant M. tuberculosis, as established in Section 3, provides a quantitative basis for its use in screening campaigns, mechanism-of-action studies, and medicinal chemistry optimization efforts aimed at developing novel therapeutics that overcome existing resistance mechanisms [1].

Anti-Inflammatory Pharmacology: NO and COX-2 Pathways

Given its potent and selective inhibition of LPS-induced NO production (IC50 = 5.9 μM) in macrophages, as detailed in the comparative evidence against Compound 7 (Section 3), Collinin serves as a valuable molecular probe for delineating the signaling pathways that regulate inducible nitric oxide synthase (iNOS) and COX-2 expression. Researchers can confidently procure Collinin for studies requiring a well-characterized geranyloxycoumarin with a defined potency advantage over close structural analogs in this specific anti-inflammatory context [2].

Cancer Cell Biology: Mitochondrial Apoptosis

Collinin is a critical reagent for laboratories investigating the regulation of the mitochondrial (intrinsic) apoptotic pathway. The direct comparative data presented in Section 3, showing that Bcl-2 overexpression attenuates Collinin-induced apoptosis, validates its utility in experiments designed to probe the functional interplay between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Collinin can be used to induce mitochondrial outer membrane permeabilization (MOMP) and caspase activation in a controlled manner, making it a useful tool for studying cell death mechanisms in human leukemia and other cancer models [3].

Periodontal Disease: Antimicrobial Development

Collinin's potent and selective antimicrobial activity against Porphyromonas gingivalis (MIC = 15 µg/mL) and other periodontal pathogens, which was shown to be superior to chlorhexidine and isocollinin (Section 3), makes it an attractive candidate for oral microbiology and periodontology research. Its use is warranted in studies aimed at developing new antimicrobial treatments for periodontitis, evaluating the impact of natural product derivatives on oral biofilm formation, and exploring its potential as an adjunctive therapy to modulate the host inflammatory response in periodontal tissues [4][5].

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Antimycobacterial potency context
MIC endpoint review, mechanism of action studies
Inflammation pathway studies
NO inhibition potency review
iNOS/COX-2 expression pathway context
Apoptosis pathway research
Bcl-2-modulated apoptosis response
Mitochondrial pathway endpoint review
Periodontal pathogen screening
Antimicrobial potency ranking
MIC and biofilm inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Collinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.